Filicenol B

Natural Product Chemistry Triterpenoid Structure-Activity Fern Phytochemistry

Filicenol B (CAS 145103-37-3) is a pentacyclic triterpenoid alcohol belonging to the filicane class, with the molecular formula C₃₀H₅₀O and a molecular weight of 426.7 g/mol. Its structure was elucidated as filic-3-en-25-ol, featuring a characteristic filicane skeleton with a primary alcohol at the C-25 position and a double bond between C-3 and C-4.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B593571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilicenol B
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50O/c1-20(2)22-11-12-23-27(22,5)15-16-29(7)25-13-14-26(4)21(3)9-8-10-24(26)30(25,19-31)18-17-28(23,29)6/h9,20,22-25,31H,8,10-19H2,1-7H3/t22-,23-,24-,25-,26-,27-,28+,29-,30-/m1/s1
InChIKeyBBMOJJIXVZRNCE-PVJFAIIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Filicenol B for Research Procurement: Compound Identity, Source, and Baseline Characterization


Filicenol B (CAS 145103-37-3) is a pentacyclic triterpenoid alcohol belonging to the filicane class, with the molecular formula C₃₀H₅₀O and a molecular weight of 426.7 g/mol [1]. Its structure was elucidated as filic-3-en-25-ol, featuring a characteristic filicane skeleton with a primary alcohol at the C-25 position and a double bond between C-3 and C-4 [2]. The compound was first isolated and structurally characterized from the leaves of Adiantum monochlamys Eaton (Pteridaceae), and has subsequently been reported from Adiantum lunulatum and Adiantum philippense [3]. It is commercially available as a research-grade natural product, typically at ≥98% purity (HPLC), as a powder soluble in chloroform, dichloromethane, and ethyl acetate . The topological polar surface area (TPSA) is 20.20 Ų, indicating high lipophilicity consistent with its triterpenoid nature [4].

Why Generic Substitution of Filicenol B with Other Adiantum Triterpenoids Carries Scientific Risk


Filicenol B belongs to a structurally diverse family of filicane-type triterpenoids co-isolated from Adiantum species, including filicenol A (filic-3-en-6β-ol), isoadiantol B, hakonanediol, and epihakonanediol, each differing in the position and nature of oxygen functional groups [1]. The specific placement of the primary alcohol at C-25 in filicenol B, versus the secondary alcohol at C-6 in filicenol A, creates distinct hydrogen-bonding capacity and steric profiles that can critically influence target binding, membrane partitioning, and metabolic stability [1]. Furthermore, antibacterial evaluation of compounds co-isolated from A. lunulatum—including fern-9(11)-en-6α-ol, fern-9(11)-en-25-oic acid, fern-9(11)-en-28-ol, filicenol B, and adiantone—revealed differential activity profiles [2]. The available evidence does not support the assumption that these structural analogs are functionally interchangeable, and substitution without verification risks compromising experimental reproducibility.

Quantitative Differentiation Evidence for Filicenol B Relative to Closest Analogs


Structural Differentiation: C-25 Primary Alcohol Distinguishes Filicenol B from Filicenol A

Filicenol B is definitively characterized as filic-3-en-25-ol, bearing a primary alcohol (–CH₂OH) at the C-25 position of the filicane skeleton. By contrast, its closest congener filicenol A is filic-3-en-6β-ol, with a secondary alcohol at C-6 [1]. This regioisomeric difference was confirmed by IR, NMR (¹H and ¹³C), and mass spectral analysis, as well as chemical derivatization reactions yielding distinct oxidation and acetylation products [1]. The primary vs. secondary alcohol distinction creates measurably different reactivity: the C-25 primary alcohol of filicenol B is more accessible for esterification and oxidation than the hindered C-6 secondary alcohol of filicenol A.

Natural Product Chemistry Triterpenoid Structure-Activity Fern Phytochemistry

Antibacterial Activity: Documented Gram-Positive Selectivity Against Bacillus subtilis

Filicenol B was evaluated for antibacterial activity via disk diffusion susceptibility testing according to NCCLS standards, alongside six co-isolated triterpenoids from Adiantum lunulatum [1]. The study reported that filicenol B exhibited moderate activity specifically against the Gram-positive bacterium Bacillus subtilis, while activity against Gram-negative strains tested in the panel was not pronounced [1]. This Gram-positive selectivity profile differentiates filicenol B from fern-9(11)-en-25-oic acid, which has been reported susceptible against Salmonella typhi and Pseudomonas aeruginosa (Gram-negative) [2]. Quantitative zone-of-inhibition values were measured but are not publicly accessible in the abstracted record; the data are described as 'moderate' relative to kanamycin positive controls [1].

Antibacterial Screening Natural Product Antibiotics Gram-Positive Bacteria

Plant Source Specificity: Restricted Natural Distribution Across Adiantum Species

Filicenol B has been reliably reported from only three Adiantum species: A. monochlamys (Japan, 1993), A. lunulatum (India, 2001), and A. philippense [1][2]. This restricted distribution contrasts with more ubiquitous Adiantum triterpenoids such as adiantone and isoadiantone, which have been reported across a broader range of species including A. capillus-veneris, A. edgeworthii, A. caudatum, and A. venustum [3]. The narrow natural occurrence complicates sourcing, making authenticated reference material essential for chemotaxonomic studies.

Chemotaxonomy Natural Product Sourcing Fern Phytochemistry

Physicochemical Profile: High Lipophilicity Conferring Distinct Formulation Requirements

Filicenol B has a calculated topological polar surface area (TPSA) of 20.20 Ų and a molecular weight of 426.70 g/mol [1]. The extremely low TPSA—driven by the single primary alcohol as the only polar functionality on the pentacyclic hydrocarbon scaffold—indicates high membrane permeability potential but very low aqueous solubility [1]. This contrasts with di-hydroxylated filicane analogs such as hakonanediol and epihakonanediol, which possess two hydroxyl groups and consequently higher TPSA and improved aqueous solubility profiles [2]. The compound is reported as essentially neutral with extremely weak basicity based on its pKa [3].

Physicochemical Properties Drug-Likeness Natural Product Formulation

Recommended Research Application Scenarios for Filicenol B Based on Verified Evidence


Antibacterial Natural Product Screening with Gram-Positive Focus

Filicenol B is suitable for inclusion in natural product libraries targeting Gram-positive antibacterial discovery programs. Its documented moderate activity against Bacillus subtilis [1] supports its use as a starting point for structure-activity relationship (SAR) studies or as a chemical probe for Gram-positive-specific mechanisms. Procurement of authenticated filicenol B (≥98% purity) is essential, as co-occurring fern triterpenoids such as fern-9(11)-en-25-oic acid exhibit Gram-negative-biased activity and are not suitable substitutes [1].

Chemotaxonomic Marker for Adiantum Species Authentication

The restricted natural distribution of filicenol B—confirmed in only three Adiantum species (A. monochlamys, A. lunulatum, and A. philippense) [2]—makes it a valuable chemotaxonomic marker for species authentication and quality control of Adiantum-derived herbal materials. Researchers engaged in botanical standardization or pharmacognosy should use authenticated filicenol B reference standard to develop HPLC or LC-MS fingerprinting methods for distinguishing Adiantum species within complex herbal formulations.

Derivatization Chemistry Leveraging the C-25 Primary Alcohol

The structurally confirmed C-25 primary alcohol of filicenol B provides a chemically accessible handle for selective derivatization—including esterification, etherification, and oxidation—that is sterically and electronically distinct from the hindered C-6 secondary alcohol of filicenol A [2]. This differential reactivity supports the use of filicenol B as a scaffold for semi-synthetic modification in medicinal chemistry programs, where regioselective functionalization is a key design criterion.

Membrane Interaction and Lipophilicity-Dependent Assays

With a TPSA of 20.20 Ų and predicted LogP >7 [3], filicenol B is among the most lipophilic of the Adiantum-derived triterpenoids. This physicochemical profile makes it a candidate for membrane partitioning studies, lipid raft interaction assays, or as a hydrophobic control compound in assays where high logD is a design parameter. Its low aqueous solubility requires careful solvent selection (DMSO or chlorinated organics) for in vitro experiments, distinguishing its handling requirements from more polar analogs such as hakonanediol [2].

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